Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate
Overview
Description
Molecular Structure Analysis
The molecule of a similar compound, Ethyl (Z)-2-chloro-2-[2-(4-meth-oxy-phenyl)hydrazin-1-yl-idene]acetate, is planar and adopts a Z conformation about the C=N double bond . In the crystal, molecules are linked via an N-H⋯O hydrogen bond, forming zigzag chains propagating along [010]. These chains are consolidated by C-H⋯O hydrogen bonds .Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, synthesized through condensation reactions involving Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate, have shown promising results in cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer applications (Rahmouni et al., 2016).
Analgesic and Anti-inflammatory Activities : A study explored the synthesis and analgesic-antiinflammatory activities of ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, which could have implications for non-steroidal antiinflammatory drugs (Agudoawu & Knaus, 2000).
Chemical Synthesis and Applications
Herbicide Synthesis : Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate has been used in the synthesis of compounds like acetochlor, a pre-emergent herbicide employed in agricultural crops. Studies on the occurrence, transport, and metabolism of these herbicides have been conducted to understand their environmental impact and efficacy (Coleman et al., 2000).
Corrosion Inhibitors : Novel ecological triazole derivative corrosion inhibitors, synthesized using Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate, have demonstrated high efficiency against the corrosion of mild steel in acidic environments. These findings are significant for industrial applications, particularly in metal preservation and maintenance (Nahlé et al., 2021).
properties
IUPAC Name |
ethyl 2-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-3-20-15(19)7-11-4-5-12(6-13(11)16)14-9-17-8-10(2)18-14/h4-6,8-9H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFWDKYDODDEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C2=NC(=CN=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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